molecular formula C11H14BNO3 B13488910 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile

Cat. No.: B13488910
M. Wt: 219.05 g/mol
InChI Key: DPOWFEYYNNPWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile is an organoboron compound that features a furan ring substituted with a cyano group and a dioxaborolane moiety

Preparation Methods

The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile typically involves the borylation of a furan derivative. One common method is the palladium-catalyzed borylation of 3-bromo-2-furancarbonitrile with bis(pinacolato)diboron. The reaction is carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere . Industrial production methods may involve similar catalytic processes but optimized for larger scale and higher efficiency.

Chemical Reactions Analysis

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile can undergo various chemical reactions:

Scientific Research Applications

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile in chemical reactions typically involves the activation of the boron moiety. In Suzuki-Miyaura cross-coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide partner. The cyano group can also participate in nucleophilic addition reactions, leading to various functionalized products .

Properties

Molecular Formula

C11H14BNO3

Molecular Weight

219.05 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile

InChI

InChI=1S/C11H14BNO3/c1-10(2)11(3,4)16-12(15-10)9-8(7-13)5-6-14-9/h5-6H,1-4H3

InChI Key

DPOWFEYYNNPWPD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CO2)C#N

Origin of Product

United States

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